(+)-p-Menth-1-ene

Descripción general

Descripción

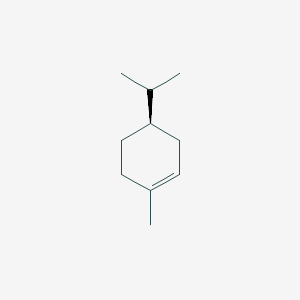

Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®-, also known as ®-p-Menth-1-ene, is an organic compound with the molecular formula C10H18. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a member of the cyclohexene family and is characterized by the presence of a cyclohexene ring substituted with a methyl group and an isopropyl group. It is commonly found in essential oils and is used in various applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- can be achieved through several methods. One common method involves the catalytic hydrogenation of p-cymene. This process typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the isomerization of limonene using an acid catalyst, such as sulfuric acid, to produce the desired compound.

Industrial Production Methods

In industrial settings, the production of Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- often involves the extraction of essential oils from plants, followed by purification processes such as distillation and crystallization. The compound can also be synthesized on a large scale using the catalytic hydrogenation method mentioned earlier, which allows for efficient production with high yields.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons. Hydrogen gas with a metal catalyst, such as palladium or platinum, is typically used.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Halogenation using chlorine or bromine is a common example.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

Substitution: Chlorine gas in the presence of ultraviolet light or bromine in an inert solvent like carbon tetrachloride.

Major Products Formed

Oxidation: Cyclohexanol, 1-methyl-4-(1-methylethyl)-, and other oxidized derivatives.

Reduction: Cyclohexane, 1-methyl-4-(1-methylethyl)-.

Substitution: Halogenated derivatives such as 1-chloro-4-(1-methylethyl)cyclohexene.

Aplicaciones Científicas De Investigación

Applications in Flavor and Fragrance

Flavoring Agent

(+)-p-Menth-1-ene is primarily used as a flavoring agent due to its fruity and herbal aroma. It is found in various food products, enhancing the sensory experience of flavors. Its presence is noted in beverages, confectionery, and other foodstuffs .

Fragrance Component

In the fragrance industry, this compound contributes to the formulation of perfumes and personal care products. Its fresh scent profile makes it suitable for use in cosmetics and household products . The compound's ability to impart a pleasant aroma has led to its inclusion in numerous commercial fragrance blends.

Medicinal Research Applications

Recent studies have begun to explore the medicinal potential of this compound:

Antitumor Activity

Research indicates that derivatives of this compound can trigger apoptosis (programmed cell death) in certain cancer cell lines. For example, a study highlighted the compound's derivative, p-Menth-1-ene-4,7-diol, which demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma cells .

Antimicrobial Properties

The essential oils containing this compound have shown antimicrobial activity against various pathogens. This characteristic is particularly valuable in developing natural preservatives for food and cosmetic products .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Flavoring | Food products | Enhances sensory profiles |

| Fragrance | Perfumes and cosmetics | Fresh scent profile |

| Medicinal Research | Antitumor activity | Triggers apoptosis in cancer cells |

| Antimicrobial | Natural preservatives | Effective against various pathogens |

Case Study 1: Flavor Enhancement in Beverages

A study conducted on the use of this compound in soft drinks demonstrated that its inclusion improved consumer acceptance due to its refreshing taste profile. The research involved sensory evaluation panels that rated beverages with varying concentrations of the compound.

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of essential oils containing this compound against foodborne pathogens. The results indicated that these oils significantly reduced microbial load on treated surfaces, suggesting their potential as natural food preservatives.

Mecanismo De Acción

The mechanism of action of Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes. The compound’s antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparación Con Compuestos Similares

Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- can be compared with other similar compounds, such as:

Cyclohexene, 1-methyl-4-(1-methylethyl)-: The non-chiral version of the compound.

Cyclohexene, 1-methyl-4-(1-methylethyl)-, (S)-: The enantiomer of the ®-isomer, which has different optical properties and potentially different biological activities.

Limonene: A structurally similar compound with a different arrangement of substituents on the cyclohexene ring.

The uniqueness of Cyclohexene, 1-methyl-4-(1-methylethyl)-, ®- lies in its chiral nature, which can result in specific interactions with biological systems and distinct chemical reactivity compared to its non-chiral or enantiomeric counterparts.

Actividad Biológica

(+)-p-Menth-1-ene, a monoterpene found in various essential oils, has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

This compound is a cyclic monoterpene characterized by its unique structure, which contributes to its biological activities. Its molecular formula is C_{10}H_{16}, and it belongs to the class of terpenes known for their aromatic properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its efficacy against common bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 mg/mL depending on the strain tested .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 1.0 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of approximately 45 µg/mL . This property suggests its potential application in food preservation and as a dietary supplement.

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro experiments indicated that it can inhibit the growth of several cancer cell types, including human cervical (HeLa) and lung (A549) cancer cells. The IC50 values for these cell lines were reported as 165.24 µg/mL and 183.00 µg/mL, respectively .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 165.24 |

| A549 | 183.00 |

| HCT116 | 4.5 |

The mechanisms underlying the biological activities of this compound are still being elucidated. It is believed that its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic processes within the cells . The antioxidant effects are likely due to its ability to donate hydrogen atoms or electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies

Several case studies have examined the application of this compound in various fields:

- Food Industry : Its antimicrobial properties have been utilized in food preservation strategies to extend shelf life and ensure safety.

- Pharmaceuticals : Investigations into its cytotoxic effects suggest potential as a natural anticancer agent, warranting further clinical studies.

- Cosmetics : Due to its pleasant aroma and antimicrobial properties, it has been incorporated into personal care products.

Propiedades

IUPAC Name |

(4R)-1-methyl-4-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h4,8,10H,5-7H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMJUFMHYAFYNU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904381 | |

| Record name | (+)-1-p- Menthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-31-9 | |

| Record name | (+)-p-Menth-1-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-(Isopropyl)-1-methylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-1-p- Menthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-(isopropyl)-1-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-p-menth-1-ene?

A1: this compound has a molecular formula of C10H18 and a molecular weight of 138.25 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several studies mention the use of various spectroscopic techniques to characterize this compound and its derivatives. These include IR [], MS [, ], 1H NMR [, ], 13C NMR [, ], and 2D NMR techniques like HMQC [].

Q3: Is this compound chiral?

A3: Yes, this compound is chiral. It exists as two enantiomers, the (+)- and (-)- forms. Several studies highlight reactions and transformations specifically referencing the (+)-enantiomer [, , , , ].

Q4: How is this compound metabolized by organisms?

A4: Research on the biotransformation of related monoterpenes like limonene [, ] and α-terpinyl acetate [] by organisms like Spodoptera litura larvae and Nicotiana tabacum cells suggests potential metabolic pathways. These pathways include hydroxylation, epoxidation, and glycosylation, often with enantioselectivity.

Q5: What are the major metabolites of d-limonene, a structurally similar compound to this compound?

A5: Studies show that the major urinary metabolites of d-limonene vary across species. In rats and rabbits, it's perillic acid-8,9-diol []. In hamsters, it's perillyl-β-D-glucopyranosiduronic acid []. Dogs primarily excrete p-menth-1-ene-8,9-diol [], while guinea pigs and humans excrete 8-hydroxy-p-meth-1-en-9-yl-β-D-glucopyranosiduronic acid [].

Q6: Are there any known glycosides of this compound derivatives in plants?

A6: Yes, (4R)-p-menth-1-ene-7,8-diol 8-O-β-D-glucopyranoside has been identified in Glehnia littoralis [].

Q7: How does this compound react with perbenzoic acid?

A7: The epoxidation of this compound with perbenzoic acid yields both cis- and trans-epoxides in a roughly 2:3 ratio []. The trans-epoxide is preferentially reduced by lithium aluminum hydride, attributed to the diaxial opening rule [].

Q8: Can this compound be used in a Ritter reaction?

A8: Yes, this compound undergoes the Ritter reaction with acetonitrile in the presence of concentrated sulfuric acid []. The reaction proceeds through carbocation intermediates, leading to the formation of substituted amides.

Q9: What is the role of this compound in photo-assisted hydrogen transfer reactions?

A9: Research demonstrates that this compound can undergo partial hydrogenation to carvomenthene via photocatalytic hydrogen transfer from 2-propanol using [Rh6(CO)16] as a catalyst under UV irradiation [].

Q10: Does this compound have any known biological activity?

A10: While specific biological activities for this compound are not extensively discussed in the provided articles, its presence in essential oils of plants like Artemisia campestris [] and Magnolia kwangsiensis [] suggests potential bioactivities, especially given the known properties of essential oils.

Q11: Is there any information available regarding the safety and toxicity of this compound?

A11: While the provided articles do not focus on the toxicity of this compound specifically, a related compound, 8-mercapto-p-menthan-3-one, is noted as a potential skin, eye, and respiratory tract irritant []. This highlights the need for careful handling and further research into the safety profiles of this compound and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.